N-{3-[6-oxo-3-(thiophen-2-yl)-1,6-dihydropyridazin-1-yl]propyl}methanesulfonamide
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Overview
Description
N-{3-[6-oxo-3-(thiophen-2-yl)-1,6-dihydropyridazin-1-yl]propyl}methanesulfonamide is an intricate organic compound characterized by the presence of a methanesulfonamide group attached to a propyl chain, which is further linked to a 1,6-dihydropyridazine ring containing a thiophene moiety. This structural arrangement endows the compound with significant interest in various scientific fields, particularly in medicinal and synthetic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-{3-[6-oxo-3-(thiophen-2-yl)-1,6-dihydropyridazin-1-yl]propyl}methanesulfonamide involves multi-step organic synthesis techniques. Typically, the process initiates with the preparation of the 1,6-dihydropyridazine ring, incorporating thiophene, through cyclization reactions under controlled conditions. This is followed by the attachment of the propyl chain using alkylation techniques, and the final step involves sulfonamidation to introduce the methanesulfonamide group.
Industrial Production Methods: In an industrial setting, this compound is produced using optimized reaction conditions to enhance yield and purity. Catalysts and solvents suitable for large-scale production are employed, along with advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions It Undergoes:
Oxidation: The thiophene ring in the compound can undergo oxidation reactions to form sulfoxides and sulfones under specific oxidative conditions.
Reduction: The oxo group in the pyridazine ring is susceptible to reduction, yielding alcohol derivatives.
Substitution: The methanesulfonamide group can participate in nucleophilic substitution reactions, especially in the presence of strong bases or nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.
Substitution: Typical reagents include alkoxides and amines.
Major Products Formed:
Sulfoxides and sulfones: from oxidation reactions.
Alcohol derivatives: from reduction processes.
Various substituted derivatives: from nucleophilic substitution reactions.
Scientific Research Applications
N-{3-[6-oxo-3-(thiophen-2-yl)-1,6-dihydropyridazin-1-yl]propyl}methanesulfonamide finds significant application across multiple disciplines:
Chemistry: As an intermediate in the synthesis of more complex organic molecules.
Biology: Useful in studies involving enzyme interactions and inhibition mechanisms.
Medicine: Investigated for its potential as a therapeutic agent, particularly in targeting specific pathways related to inflammation and cancer.
Industry: Employed in the development of new materials and as a catalyst in various chemical processes.
Mechanism of Action
The compound exerts its effects primarily through its interaction with molecular targets such as enzymes and receptors. The thiophene moiety and the methanesulfonamide group contribute to its binding affinity and specificity. Upon binding, the compound can modulate the activity of its targets, leading to desired biological outcomes such as enzyme inhibition or receptor activation.
Comparison with Similar Compounds
N-{3-[6-oxo-3-(thiophen-2-yl)-1,6-dihydropyridazin-1-yl]ethyl}methanesulfonamide: : A shorter ethyl chain variant with differing solubility and reactivity profiles.
N-{3-[6-oxo-3-(thiophen-2-yl)-1,6-dihydropyridazin-1-yl]propyl}ethanesulfonamide: : An ethanesulfonamide analog that shows different biological activity and stability.
This overview encapsulates the key aspects of N-{3-[6-oxo-3-(thiophen-2-yl)-1,6-dihydropyridazin-1-yl]propyl}methanesulfonamide, showcasing its significance in both theoretical and applied sciences
Properties
IUPAC Name |
N-[3-(6-oxo-3-thiophen-2-ylpyridazin-1-yl)propyl]methanesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3O3S2/c1-20(17,18)13-7-3-8-15-12(16)6-5-10(14-15)11-4-2-9-19-11/h2,4-6,9,13H,3,7-8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BEKPVEUYDAXBAO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)NCCCN1C(=O)C=CC(=N1)C2=CC=CS2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N3O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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